3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate
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Overview
Description
3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is a complex organic compound with a unique structure that combines a benzoyl group, a dimethylpyridinyl moiety, and a trichlorobenzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of phenylboronic acid with a carbohydrate derivative to form a boronate ester, followed by functionalization with benzoyl chloride in the presence of pyridine at low temperatures . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-4,6-dimethyl-2-pyridinyl benzoate
- 4,6-Dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate
- 3-Benzoyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate
Uniqueness
3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-benzoyl-4,6-dimethylpyridin-2-yl) 2,4,6-trichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3NO3/c1-11-8-12(2)25-20(17(11)19(26)13-6-4-3-5-7-13)28-21(27)18-15(23)9-14(22)10-16(18)24/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGISDKBRIDNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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